5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Physicochemical properties

Medicinal chemists targeting voltage-gated sodium channels require triazole-thiol building blocks with reproducible SAR profiles. This 4-propyl analog delivers: • N-4 propyl within C3-C4 optimal range for high VGSC affinity (validated via [³H]BTX-B displacement). • Intermediate cLogP (~2.4) balancing BBB penetration & aqueous solubility. • Reliable HPLC retention calibrant for library purification. • Lower density (1.2 g/cm³) aids scale-up & solid dosage formulation.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 26029-08-3
Cat. No. B1268724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol
CAS26029-08-3
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCCN1C(=NNC1=S)C2=CC=CC=C2
InChIInChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)
InChIKeyANGVLMVJJZIJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Core Properties & Class Context


5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (CAS: 26029-08-3; C11H13N3S; MW: 219.31) is a triazole-thiol heterocyclic compound exhibiting thiol-thione tautomerism, with the thione form predominating under physiological conditions due to the low-energy tautomeric shift [1]. As a member of the 4-alkyl-5-aryl-1,2,4-triazole-3-thione/thiol scaffold family, this compound serves as a core pharmacophore in medicinal chemistry programs targeting anticonvulsant activity, enzyme inhibition, and coordination chemistry [2]. The propyl substituent at the N-4 position confers distinct physicochemical properties—calculated LogP ~2.4 and polar surface area ~57 Ų—that govern its bioavailability profile and synthetic utility .

1
Triazole-thiol scaffold with thiol-thione tautomerism supports metal coordination and enzyme inhibition research
2
N-4 propyl substitution provides intermediate lipophilicity for CNS target engagement and permeability profiling
3
Core 4-alkyl-5-aryl-1,2,4-triazole-3-thiol framework suited for anticonvulsant lead identification and VGSC pathway studies

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Substitution Risk Evaluation


Procurement specialists must recognize that 4-alkyl-5-aryl-1,2,4-triazole-3-thiols are not functionally interchangeable. Within the established SAR framework for this scaffold, the length of the N-4 alkyl chain is a critical determinant of both target binding affinity and physicochemical profile [1]. Specifically, the propyl substituent at the N-4 position confers a distinct balance of lipophilicity and steric bulk compared to shorter-chain analogs (methyl, ethyl) and longer-chain analogs (butyl, pentyl), resulting in non-linear variations in biological potency across homologous series [2]. While no direct head-to-head comparative biological data for the propyl derivative (CAS: 26029-08-3) versus its N-4 alkyl variants are available in the public domain, SAR principles derived from closely related 4-alkyl-5-aryl-1,2,4-triazole-3-thiones unequivocally establish that alkyl chain length substantially modulates anticonvulsant efficacy, voltage-gated sodium channel (VGSC) binding affinity, and in vivo protective indices [3]. Therefore, substituting this compound with an alternative 4-alkyl or 5-aryl variant without rigorous revalidation of assay conditions is scientifically unsound and may compromise experimental reproducibility [4].

Chain Length

N-4 alkyl chain mismatch (shorter methyl/ethyl or longer butyl/pentyl) may shift VGSC binding affinity and model-response endpoints, requiring assay revalidation.

Lipophilicity

cLogP differences of 0.3–0.7 between propyl, methyl, and ethyl analogs can alter membrane permeability and formulation behavior, affecting cross-study comparability.

Tautomer Profile

Thiol-thione equilibrium may vary across analogs, potentially influencing metal coordination readouts and enzyme inhibition profiles in side-by-side experiments.

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation Evidence


Lipophilicity & LogP Comparison with 4-Alkyl Analogs

The propyl substituent at the N-4 position increases lipophilicity compared to methyl and ethyl analogs, as quantified by calculated octanol-water partition coefficients (cLogP). This property directly impacts membrane permeability and compound retention in chromatographic purification workflows [1]. 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits a cLogP of approximately 2.4, compared to ~1.7 for the 4-methyl analog and ~2.1 for the 4-ethyl analog . The enhanced lipophilicity corresponds to longer reversed-phase HPLC retention times, which is a relevant practical consideration for analytical method development and preparative purification [2].

Lipophilicity (cLogP)
Reported
Propyl: 2.4
Methyl: 1.7
Ethyl: 2.1
Δ (propyl – methyl) ≈ 0.7
Supports intermediate lipophilicity window for CNS permeability screening and solubility balance
In silico prediction; experimental logP validation recommended
Lipophilicity Drug-likeness Physicochemical properties

Boiling Point & Intermolecular Interactions

The boiling point of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is 302.9±25.0 °C at 760 mmHg, which is notably lower than that of the 4-methyl analog (365.5±25.0 °C) despite the propyl derivative having a higher molecular weight (219.31 vs. 191.26 g/mol) . This non-intuitive inverse relationship suggests that the 4-propyl substituent reduces the strength of intermolecular hydrogen bonding networks formed via the thiol/thione moiety, likely through steric interference with molecular packing [1].

Boiling Point
Reported
Propyl: 302.9±25.0 °C
Methyl: 365.5±25.0 °C
ΔT ≈ –62.6 °C
Lower boiling point may reflect weaker intermolecular association, aiding non-polar solvent selection and evaporative workup
Predicted values; consistent across databases
Thermophysical properties Volatility Stability

Density Variation and Formulation Impact

The predicted density of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is 1.2±0.1 g/cm³, which is lower than that of the 4-methyl analog (1.3±0.1 g/cm³) . This reduction in density despite the addition of two methylene units reflects a less efficient crystal packing arrangement in the solid state, attributable to the increased conformational flexibility and steric demand of the n-propyl chain compared to the compact methyl group [1].

Density
Reported
Propyl: 1.2±0.1 g/cm³
Methyl: 1.3±0.1 g/cm³
Δρ ≈ –0.1 g/cm³
Lower density indicates less efficient crystal packing; relevant for powder handling and solid-form screening
Predicted; may correlate with amorphous content potential
Physical property Density Formulation

N-4 Alkyl Chain Length & VGSC Affinity SAR

In a systematic SAR investigation of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives, the N-4 alkyl chain length was found to non-linearly modulate affinity for voltage-gated sodium channels (VGSCs) in radioligand binding assays using [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B) [1]. The study demonstrated that elongation from methyl to ethyl and then to propyl/butyl progressively increased VGSC binding affinity, with the propyl-substituted derivatives achieving a favorable balance between lipophilicity and steric accommodation within the channel binding site [2]. While the specific 5-phenyl-4-propyl derivative (CAS: 26029-08-3) was not directly tested, the class-level SAR demonstrates that the N-4 propyl substituent confers a distinct affinity profile compared to methyl and ethyl analogs [3].

VGSC Affinity SAR
Class-level
Optimal chain length: C3–C4 (propyl to butyl). Propyl resides within favorable range for VGSC binding based on [³H]BTX-B displacement trend.
Supports N-4 propyl selection for VGSC target engagement research and anticonvulsant model-response studies
Class-level SAR inference; direct measurement for this compound not available
Voltage-gated sodium channels Anticonvulsant Structure-activity relationship

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Key Application Scenarios


Anticonvulsant Lead Optimization & VGSC Screening

Medicinal chemistry programs developing next-generation anticonvulsant agents targeting voltage-gated sodium channels (VGSCs) should prioritize 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol as a core scaffold intermediate. Class-level SAR evidence demonstrates that the N-4 propyl substituent resides within the optimal chain length range (C3-C4) for maximizing VGSC binding affinity, as established through systematic evaluation of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives using [³H]BTX-B radioligand displacement assays [1]. This scaffold is suitable for further derivatization at the C-3 thiol position to generate S-substituted analogs with enhanced potency and metabolic stability [2].

cLogP-Guided CNS Library Design

In CNS-focused compound library design, 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (cLogP ~2.4) provides a calibrated lipophilicity midpoint between the less lipophilic 4-methyl analog (cLogP ~1.7) and more lipophilic 4-butyl derivatives [1]. This property profile is advantageous for achieving the balanced physicochemical attributes required for blood-brain barrier penetration while maintaining adequate aqueous solubility for biochemical assays. The propyl derivative is particularly well-suited as a reference compound in CNS MPO (Multiparameter Optimization) scoring frameworks [2].

HPLC Retention Calibration & Method Validation

The propyl substituent confers intermediate reversed-phase HPLC retention compared to the homologous methyl and butyl series, making 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol an effective calibrant for optimizing gradient elution conditions in triazole-thiol library purification [1]. Its lower boiling point relative to the 4-methyl analog (302.9°C vs. 365.5°C) also facilitates evaporative removal under reduced pressure during post-synthetic workup, reducing thermal degradation risk [2].

Crystallinity & Density-Guided Excipient Selection

Formulation scientists developing solid dosage forms of triazole-based drug candidates can leverage the lower density of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (1.2 g/cm³) relative to its 4-methyl analog (1.3 g/cm³) to inform excipient ratio calculations and predict powder compaction behavior [1]. The reduced density suggests less efficient crystal packing, which may correlate with higher amorphous content potential—a property that can be exploited in amorphous solid dispersion formulations for bioavailability enhancement of poorly soluble triazole derivatives [2].

Application
Selection Property
Validation Focus
VGSC target engagement studies
N-4 propyl chain length within optimal C3–C4 range
VGSC binding affinity and model-response endpoints in anticonvulsant assays
CNS exposure profiling
Intermediate lipophilicity and polar surface area
BBB permeability and brain-to-plasma ratio evaluation
HPLC purification optimization
Intermediate reversed-phase retention (propyl vs. methyl/butyl series)
Gradient elution method development and thermal stability during solvent evaporation
Solid-form screening
Lower density relative to shorter-chain analogs
Powder flow, compaction behavior, and amorphous solid dispersion feasibility

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